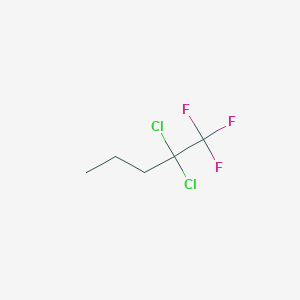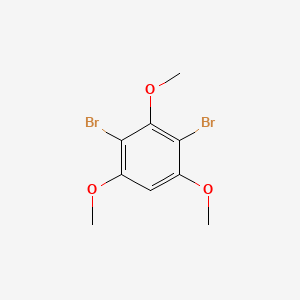
2,4-Dibromo-1,3,5-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H10Br2O3. It is a derivative of trimethoxybenzene, where two hydrogen atoms are replaced by bromine atoms at the 2 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1,3,5-trimethoxybenzene typically involves the bromination of 1,3,5-trimethoxybenzene. One common method is to react 1,3,5-trimethoxybenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically monitored using techniques such as gas chromatography to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Aplicaciones Científicas De Investigación
2,4-Dibromo-1,3,5-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-1,3,5-trimethoxybenzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tribromo-2,4,6-trimethoxybenzene
- 1,3,5-Trichloro-2,4,6-trimethoxybenzene
- 1,3,5-Trimethoxybenzene
Uniqueness
2,4-Dibromo-1,3,5-trimethoxybenzene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties compared to other brominated or chlorinated derivatives. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds .
Propiedades
Número CAS |
5876-90-4 |
|---|---|
Fórmula molecular |
C9H10Br2O3 |
Peso molecular |
325.98 g/mol |
Nombre IUPAC |
2,4-dibromo-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10Br2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3 |
Clave InChI |
YQOQWFZLXJSWSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1Br)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


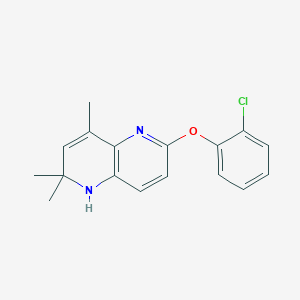
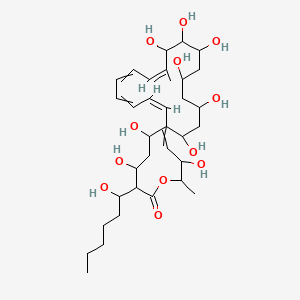
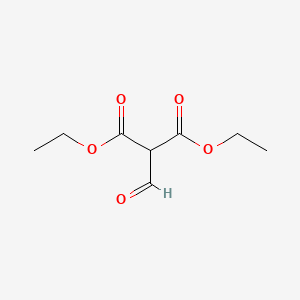
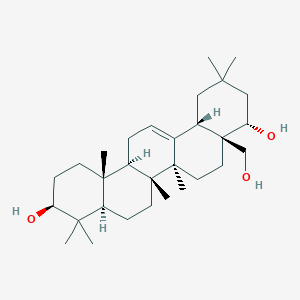
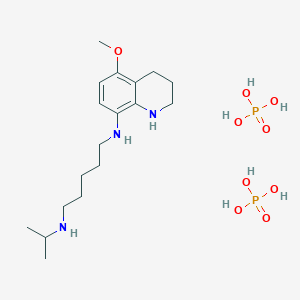

![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)

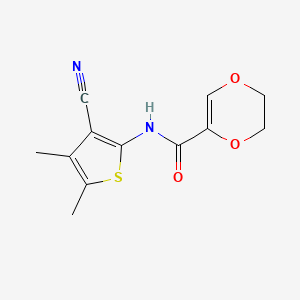
![1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14138541.png)
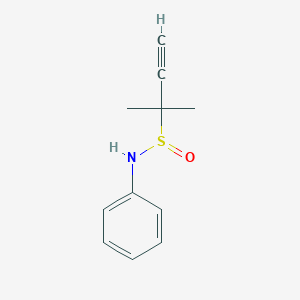
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)
